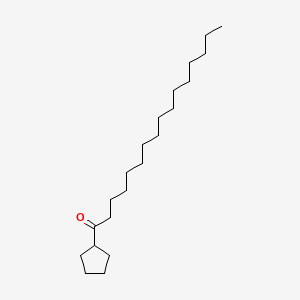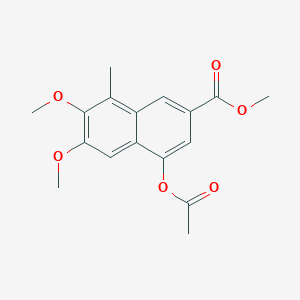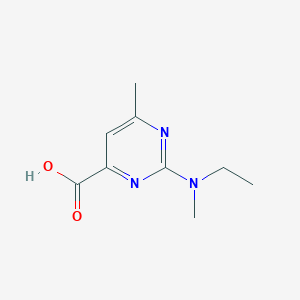
2,6-Diaminopyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with two amino groups at positions 2 and 6, and two cyano groups at positions 3 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile typically involves the cyanation of 2,5-dibromo-3,4-diaminopyridine. This reaction is carried out using copper cyanide as the cyanating agent in the presence of N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is heated to 120°C for 6 hours to achieve the best yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diaminopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions.
Polymerization: The compound can be polymerized to form poly(2,6-diaminopyridine), which is used in the production of polypyrrole-derived electrocatalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Polymerization: Poly(2,6-diaminopyridine), which exhibits good electron-transporting properties and is used in electrocatalysis.
Wissenschaftliche Forschungsanwendungen
2,6-Diaminopyridine-3,5-dicarbonitrile has several scientific research applications:
Materials Science: Used in the synthesis of photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Organic Synthesis: Utilized as a building block for the construction of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,6-diaminopyridine-3,5-dicarbonitrile in its various applications involves its ability to participate in nucleophilic substitution and polymerization reactions. The amino groups on the pyridine ring can act as nucleophiles, facilitating the formation of new bonds with electrophilic reagents. In polymerization, the compound forms extended conjugated systems that enhance its electronic properties, making it suitable for use in electrocatalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminopyridine-2,5-dicarbonitrile: Similar structure but different substitution pattern.
2,6-Bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-carbonitrile: Used in the development of organic semiconductors.
Uniqueness
2,6-Diaminopyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with high electron-transporting capabilities and in the development of advanced organic electronic devices .
Eigenschaften
Molekularformel |
C7H5N5 |
|---|---|
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
2,6-diaminopyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) |
InChI-Schlüssel |
JSKRRQDSARSJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1C#N)N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)

![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)


![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)

![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
